1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is a biochemical reagent . It is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .
Synthesis Analysis
While specific synthesis methods for 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester are not available in the search results, boronic esters, in general, are highly valuable building blocks in organic synthesis . Protodeboronation of boronic esters is a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular formula of 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is C9H15BN2O2 . The linear formula is (CH3)4C2O2BC3N2H3 .Chemical Reactions Analysis
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is used in Suzuki-Miyaura cross-couplings . It is also used in Ruthenium-catalyzed asymmetric hydrogenation . Protodeboronation of boronic esters is a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical and Chemical Properties Analysis
The melting point of 1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid Pinacol Ester is 142-146 °C (lit.) . The predicted boiling point is 335.4±15.0 °C . The predicted density is 1.09±0.1 g/cm3 . It is insoluble in water .Mechanism of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF4N2O2/c1-10(2)11(3,4)21-13(20-10)8-5-18-19(6-8)7-12(16,17)9(14)15/h5-6,9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXJXLOMFIIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF4N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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